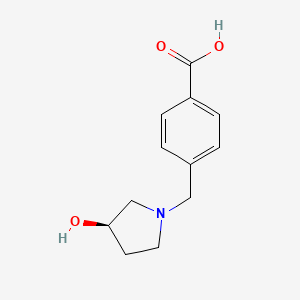(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid
CAS No.: 1187932-84-8
Cat. No.: VC8213832
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187932-84-8 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)/t11-/m1/s1 |
| Standard InChI Key | CLRWLJGVBPGIRW-LLVKDONJSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(=O)O |
| SMILES | C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound features:
-
A benzoic acid core, which confers acidity (pKa ~ 4.2 for the carboxylic acid group) and hydrogen-bonding capacity.
-
A (3R)-hydroxypyrrolidine substituent, introducing chirality and secondary alcohol functionality (pKa ~ 14–16 for the hydroxyl group).
-
A methylene bridge (-CH₂-) linking the aromatic and heterocyclic components, enhancing rotational freedom.
Table 1: Comparative Physicochemical Properties of Related Benzoic Acid Derivatives
*Calculated using PubChem data and extrapolation from analogs .
The stereochemistry at the 3-position of the pyrrolidine ring is critical for molecular recognition in biological systems. The (R)-configuration positions the hydroxyl group in a spatial orientation that may optimize hydrogen-bonding interactions with target proteins, as observed in related CCR5 antagonists .
Synthesis and Characterization
Synthetic Routes
The synthesis of (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid likely involves sequential nucleophilic substitutions or reductive amination strategies, analogous to methods used for piperidine-containing analogs . A plausible pathway includes:
-
Mitsunobu Reaction: Coupling (R)-3-hydroxypyrrolidine with 4-(bromomethyl)benzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the methylene bridge while retaining stereochemistry.
-
Carboxylic Acid Protection/Deprotection: Employing methyl ester protection during synthesis to prevent side reactions, followed by saponification .
Microwave-assisted synthesis, as demonstrated for triazine derivatives , could enhance reaction efficiency and yield.
Spectroscopic Characterization
-
¹H NMR: Expected signals include:
-
Aromatic protons (δ 7.8–8.1 ppm, doublet for para-substituted benzene).
-
Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet for N-CH₂ and hydroxyl-bearing CH).
-
Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet).
-
-
IR Spectroscopy: Stretching vibrations for -COOH (~1700 cm⁻¹), -OH (~3300 cm⁻¹), and C-N (~1250 cm⁻¹).
Challenges and Future Directions
-
Stereoselective Synthesis: Scalable methods for enantiopure production require optimization. Asymmetric catalysis or chiral resolution techniques (e.g., HPLC with chiral columns) are potential solutions.
-
ADME Profiling: Predictive models indicate moderate blood-brain barrier permeability (logBB = -0.5) and hepatic clearance (t₁/₂ ~ 2–4 hours). In vitro assays are needed to validate these estimates.
-
Toxicology: Pyrrolidine derivatives may exhibit off-target effects on adrenergic or dopaminergic receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume